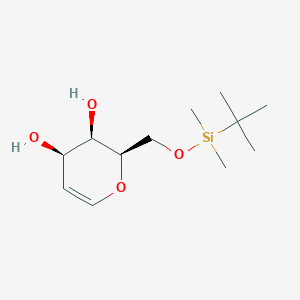
Propanedioicacid,2-(dicyanomethylene)-,1,3-diethylester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedioicacid,2-(dicyanomethylene)-,1,3-diethylester, commonly known as DCE, is a chemical compound that has gained significant attention in the scientific community due to its versatile properties and potential applications. DCE is a highly reactive molecule that is widely used in the field of organic chemistry for its ability to undergo various chemical reactions.
作用机制
The mechanism of action of DCE is not well understood, but it is believed to act as an electron acceptor due to the presence of the dicyanomethylene group. DCE is known to undergo various chemical reactions, including nucleophilic addition, Michael addition, and cycloaddition reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DCE. However, it has been reported that DCE exhibits low toxicity and does not have any significant adverse effects on human health.
实验室实验的优点和局限性
One of the major advantages of DCE is its high reactivity, which makes it a useful building block for the synthesis of various organic compounds. However, the high reactivity of DCE can also be a limitation as it can lead to unwanted side reactions. Additionally, DCE is highly sensitive to air and moisture, which can affect its purity and reactivity.
未来方向
There are several future directions for the research on DCE, including the development of new synthetic methods, the exploration of its potential applications in materials science and medicinal chemistry, and the investigation of its mechanism of action. One potential application of DCE is in the development of new fluorescent probes for the detection of metal ions. Additionally, the use of DCE in the synthesis of new organic compounds with potential biological activity is an area of interest for future research.
合成方法
The synthesis of DCE involves the reaction between diethyl malonate and malononitrile in the presence of a base, such as sodium ethoxide. The reaction proceeds via the Michael addition mechanism, resulting in the formation of DCE. The purity of DCE can be enhanced by recrystallization from ethanol.
科学研究应用
DCE has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. DCE is commonly used as a building block for the synthesis of various organic compounds, such as pyridine derivatives, benzimidazole derivatives, and quinoline derivatives. DCE has also been used as a dye sensitizer in solar cells and as a fluorescent probe for the detection of metal ions.
属性
CAS 编号 |
65305-80-8 |
|---|---|
分子式 |
C10H10N2O4 |
分子量 |
222.2 g/mol |
IUPAC 名称 |
diethyl 2-(dicyanomethylidene)propanedioate |
InChI |
InChI=1S/C10H10N2O4/c1-3-15-9(13)8(7(5-11)6-12)10(14)16-4-2/h3-4H2,1-2H3 |
InChI 键 |
WPXRJHCUCBBBDE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C(C#N)C#N)C(=O)OCC |
规范 SMILES |
CCOC(=O)C(=C(C#N)C#N)C(=O)OCC |
同义词 |
diethyl (dicyanomethylidene)propanedioate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)







![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)